PHENYL N-{1-[(2-CHLOROETHYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE
Overview
Description
PHENYL N-{1-[(2-CHLOROETHYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE: is a synthetic compound that combines the structural features of tryptophan, a naturally occurring amino acid, with a phenoxycarbonyl group and a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL N-{1-[(2-CHLOROETHYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE typically involves the following steps:
Protection of the Tryptophan Amino Group: The amino group of tryptophan is protected using a suitable protecting group, such as a carbamate.
Formation of the Phenoxycarbonyl Intermediate: Phenoxycarbonyl chloride is reacted with the protected tryptophan to form the phenoxycarbonyl intermediate.
Introduction of the 2-chloroethyl Group: The phenoxycarbonyl intermediate is then reacted with 2-chloroethylamine under appropriate conditions to introduce the 2-chloroethyl group.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, rigorous purification techniques, and quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
PHENYL N-{1-[(2-CHLOROETHYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE can undergo various chemical reactions, including:
Substitution Reactions: The 2-chloroethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The phenoxycarbonyl group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the 2-chloroethyl group is replaced by the nucleophile.
Hydrolysis: Products include tryptophan derivatives and phenol.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It may be used as a precursor for the synthesis of novel pharmaceuticals.
Biological Studies: The compound can be used to study the interactions of tryptophan derivatives with biological systems.
Industrial Applications: It may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of PHENYL N-{1-[(2-CHLOROETHYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE involves its interaction with biological molecules. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA modification. The phenoxycarbonyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
PHENYL N-{1-[(2-CHLOROETHYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE can be compared with other tryptophan derivatives, such as:
N-(2-chloroethyl)tryptophanamide: Lacks the phenoxycarbonyl group, which may result in different reactivity and biological activity.
N-(phenoxycarbonyl)tryptophanamide: Lacks the 2-chloroethyl group, which may affect its ability to form covalent bonds with biological molecules.
The presence of both the 2-chloroethyl and phenoxycarbonyl groups in this compound makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
phenyl N-[1-(2-chloroethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-10-11-22-19(25)18(24-20(26)27-15-6-2-1-3-7-15)12-14-13-23-17-9-5-4-8-16(14)17/h1-9,13,18,23H,10-12H2,(H,22,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARISEFVMAFOUDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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